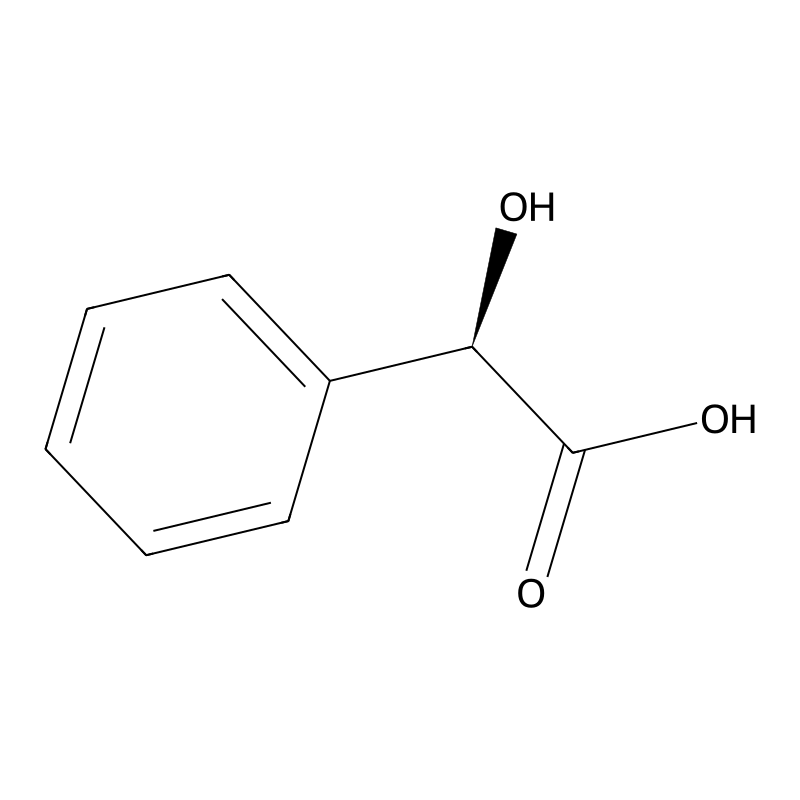

(-)-Mandelic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Mandelic acid (CAS 611-71-2), also known as (R)-mandelic acid, is an enantiopure, aromatic alpha-hydroxy acid widely utilized as a critical chiral building block and resolving agent in pharmaceutical and fine chemical manufacturing . Characterized by its high optical purity (>99% ee) and a distinct melting point of 131–133 °C, it serves as an essential precursor for semi-synthetic antibiotics, including specific penicillins and cephalosporins, as well as antithrombotic agents [1]. Unlike its racemic counterpart, the (-)-enantiomer offers precise stereochemical control, making it a non-negotiable procurement requirement for workflows demanding strict stereospecificity and high-yield asymmetric synthesis [2].

Research Workflow Fit

Substituting (-)-mandelic acid with racemic mandelic acid or the (+)-enantiomer fundamentally compromises both chemical synthesis and downstream application efficacy. In API manufacturing, using the racemate introduces 50% diastereomeric impurities, capping the theoretical yield of the active drug at 50% and violating stringent regulatory requirements for enantiomeric excess (>98% ee) [1]. Furthermore, in chiral resolution applications, the racemate is entirely non-functional as a resolving agent because it cannot form the necessary asymmetric diastereomeric salts required to separate racemic amines[2]. Consequently, for stereospecific pharmaceutical precursors and chiral resolution workflows, the enantiopure (-)-isomer cannot be substituted by the cheaper racemic mixture without catastrophic yield loss and process failure [3].

Substitution Risk

Thermal Stability and Phase Behavior of Enantiopure vs. Racemic Mandelic Acid

The enantiomeric purity of (-)-mandelic acid significantly alters its crystal lattice energy and thermal phase behavior compared to the racemic mixture. Analytical measurements demonstrate that enantiopure (-)-mandelic acid exhibits a melting point of 131–133 °C, whereas the racemic compound (DL-mandelic acid) melts at a substantially lower 119–121 °C . This ~12 °C differential indicates a distinct crystal packing arrangement that directly impacts solubility thermodynamics, eutectic composition, and phase separation during industrial formulation and crystallization[1].

| Evidence Dimension | Melting Point / Thermal Stability |

| Target Compound Data | 131–133 °C ((-)-Mandelic acid) |

| Comparator Or Baseline | 119–121 °C (Racemic mandelic acid) |

| Quantified Difference | ~12 °C increase in melting point for the pure enantiomer |

| Conditions | Standard atmospheric pressure thermal analysis |

Higher thermal stability and distinct solubility profiles are critical for designing robust crystallization and purification processes without unwanted phase transitions.

Stereospecific API Precursor Efficiency and Yield Preservation

In the synthesis of semi-synthetic penicillins and cephalosporins, the stereocenter of the mandelic acid side chain dictates the pharmacological activity of the final active pharmaceutical ingredient (API). Utilizing highly pure (-)-mandelic acid (>99% ee) directly transfers the required (R)-configuration to the antibiotic, meeting strict regulatory thresholds [1]. Substituting with racemic mandelic acid intrinsically caps the theoretical yield of the active diastereomer at 50% and necessitates complex, lossy downstream chiral resolution steps that drastically increase manufacturing costs and process time [2].

| Evidence Dimension | Active API Yield and Enantiomeric Purity |

| Target Compound Data | >99% ee precursor yielding single-enantiomer API without downstream resolution |

| Comparator Or Baseline | Racemic mandelic acid (0% ee, 50% maximum theoretical yield of active API) |

| Quantified Difference | Elimination of 50% yield loss and circumvention of downstream chiral separation |

| Conditions | Industrial synthesis of beta-lactam antibiotics and antithrombotics |

Procuring the enantiopure (-)-isomer is mandatory to bypass costly downstream chiral separations and meet stringent regulatory purity requirements for pharmaceutical intermediates.

Diastereomeric Salt Crystallization Efficiency for Amine Resolution

(-)-Mandelic acid is a premier chiral resolving agent for racemic amines due to its ability to form highly crystalline, insoluble diastereomeric salts with specific amine enantiomers. When applied in classical resolution workflows, enantiopure mandelic acid can achieve high enantiomeric excess (>90% ee) of the target amine in a single crystallization step [1]. The racemic counterpart cannot function as a resolving agent, as it forms a complex mixture of salts that prevents stereoselective precipitation, making the enantiopure (-)-form indispensable for this application[2].

| Evidence Dimension | Resolving Agent Efficacy (Target Amine ee) |

| Target Compound Data | >90% ee achievable in diastereomeric crystallization |

| Comparator Or Baseline | Racemic mandelic acid (0% ee, incapable of resolution) |

| Quantified Difference | Enables direct chiral separation vs. complete functional failure |

| Conditions | Diastereomeric salt formation with racemic amines in organic solvents |

For manufacturers producing chiral amines, (-)-mandelic acid provides a highly scalable, crystallization-based resolution pathway that avoids the need for expensive chiral chromatography.

Chiral Resolving Agent for Racemic Amines

Due to its ability to form highly crystalline diastereomeric salts, (-)-mandelic acid is a standard resolving agent for separating racemic amines in industrial scale-up. It is specifically chosen over racemic mandelic acid because only the enantiopure form can induce the stereoselective precipitation required to isolate a single amine enantiomer with >90% ee [1].

Stereospecific Precursor for Beta-Lactam Antibiotics

(-)-Mandelic acid is a critical building block in the synthesis of semi-synthetic penicillins and cephalosporins (e.g., cefamandole). Procuring the >99% ee (-)-enantiomer ensures the correct (R)-configuration in the final API, avoiding the 50% yield loss and regulatory compliance failures associated with racemic precursors [2].

Intermediate for Antithrombotic and Urological APIs

The compound serves as a vital chiral intermediate for synthesizing high-value drugs such as clopidogrel (via (R)-o-chloromandelic acid derivatives) and other stereospecific therapeutics. Its high thermal stability (mp 131–133 °C) and defined solubility profile ensure reproducible processability during complex multi-step organic syntheses .

Application Fit Matrix

Purity

Physical Description

Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

123.5 °C

Storage

UNII

Related CAS

114-21-6 (mono-hydrochloride salt)

134-95-2 (calcium[2:1] salt)

530-31-4 (mono-ammonium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 167 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 156 of 167 companies with hazard statement code(s):;

H318 (92.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive

Other CAS

Wikipedia

Trandolapril

Use Classification

General Manufacturing Information

2: Deshmukh DG, Bangal MN, Patekar MR, Medhane VJ, Mathad VT. Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegron, an Antimuscarinic Agent. Acta Chim Slov. 2018 Mar;65(1):239-245. PubMed PMID: 29562093.

3: Martínková L, Křen V. Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Appl Microbiol Biotechnol. 2018 May;102(9):3893-3900. doi: 10.1007/s00253-018-8894-8. Epub 2018 Mar 10. Review. PubMed PMID: 29525852.

4: Duffin RN, Blair VL, Kedzierski L, Andrews PC. Comparative stability, toxicity and anti-leishmanial activity of triphenyl antimony(v) and bismuth(v) α-hydroxy carboxylato complexes. Dalton Trans. 2018 Jan 15;47(3):971-980. doi: 10.1039/c7dt04171c. PubMed PMID: 29260831.

5: Hajizadeh Y, Teiri H, Nazmara S, Parseh I. Environmental and biological monitoring of exposures to VOCs in a petrochemical complex in Iran. Environ Sci Pollut Res Int. 2018 Mar;25(7):6656-6667. doi: 10.1007/s11356-017-1045-4. Epub 2017 Dec 19. PubMed PMID: 29260472.

6: Wu LL, Liang RP, Chen J, Qiu JD. Separation of chiral compounds using magnetic molecularly imprinted polymer nanoparticles as stationary phase by microchip capillary electrochromatography. Electrophoresis. 2018 Jan;39(2):356-362. doi: 10.1002/elps.201700334. Epub 2017 Nov 9. PubMed PMID: 29067704.

7: Zhang XH, Liu ZQ, Xue YP, Wang YS, Yang B, Zheng YG. Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine. Appl Biochem Biotechnol. 2018 Mar;184(3):1024-1035. doi: 10.1007/s12010-017-2604-3. Epub 2017 Sep 22. PubMed PMID: 28936681.

8: Soleimani E, Bahrami A, Afkhami A, Shahna FG. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent. Arch Toxicol. 2018 Jan;92(1):213-222. doi: 10.1007/s00204-017-2057-z. Epub 2017 Sep 4. Erratum in: Arch Toxicol. 2018 Jan 8;:. PubMed PMID: 28871328.

9: Lu R, He Q, Feng C, Peng Y. Enantioselective resolution of 4-chloromandelic acid by liquid-liquid extraction using 2-chloro-N-carbobenzyloxy-L-amino acid. Chirality. 2017 Nov;29(11):708-715. doi: 10.1002/chir.22738. Epub 2017 Aug 23. PubMed PMID: 28833485.

10: Wong LWY, Kan JWH, Sung HHY, Williams ID. Chiral bis(mandelato)borate salts for resolution via metathesis crystallization. Acta Crystallogr C Struct Chem. 2017 Aug 1;73(Pt 8):625-631. doi: 10.1107/S2053229617009718. Epub 2017 Jul 21. PubMed PMID: 28776514.

11: Bearne SL, St Maurice M. A Paradigm for CH Bond Cleavage: Structural and Functional Aspects of Transition State Stabilization by Mandelate Racemase. Adv Protein Chem Struct Biol. 2017;109:113-160. doi: 10.1016/bs.apcsb.2017.04.007. Epub 2017 Jun 9. Review. PubMed PMID: 28683916.

12: Borazjani M, Mehdinia A, Jabbari A. Betamethasone-based chiral electrochemical sensor coupled to chemometric methods for determination of mandelic acid enantiomers. J Mol Recognit. 2017 Dec;30(12). doi: 10.1002/jmr.2653. Epub 2017 Jul 4. PubMed PMID: 28675615.

13: Flieger J, Feder-Kubis J, Tatarczak-Michalewska M, Płazińska A, Madejska A, Swatko-Ossor M. Natural terpene derivatives as new structural task-specific ionic liquids to enhance the enantiorecognition of acidic enantiomers on teicoplanin-based stationary phase by high-performance liquid chromatography. J Sep Sci. 2017 Jun;40(11):2374-2381. doi: 10.1002/jssc.201700197. Epub 2017 May 8. PubMed PMID: 28426156.

14: Chen X, Yang C, Wang P, Zhang X, Bao B, Li D, Shi R. Stereoselective biotransformation of racemic mandelic acid using immobilized laccase and (S)-mandelate dehydrogenase. Bioresour Bioprocess. 2017;4(1):2. doi: 10.1186/s40643-016-0135-3. Epub 2017 Jan 3. PubMed PMID: 28133593; PubMed Central PMCID: PMC5236080.

15: Vitali L, Gonçalves S, Rodrigues V, Fávere VT, Micke GA. Development of a fast method for simultaneous determination of hippuric acid, mandelic acid, and creatinine in urine by capillary zone electrophoresis using polymer multilayer-coated capillary. Anal Bioanal Chem. 2017 Mar;409(7):1943-1950. doi: 10.1007/s00216-016-0142-4. Epub 2016 Dec 17. PubMed PMID: 27988799.

16: Revu O, Prasad KR. Total Synthesis of the Bis-silyl Ether of (+)-15-epi-Aetheramide A. J Org Chem. 2017 Jan 6;82(1):438-460. doi: 10.1021/acs.joc.6b02535. Epub 2016 Dec 12. PubMed PMID: 27936701.

17: Sun Y, Mei Y, Quan J, Xiao X, Zhang L, Tian D, Li H. The macroscopic wettable surface: fabricated by calix[4]arene-based host-guest interaction and chiral discrimination of glucose. Chem Commun (Camb). 2016 Dec 13;52(100):14416-14418. Erratum in: Chem Commun (Camb). 2017 Jan 16;53(5):984. PubMed PMID: 27901133.

18: Bruce S, Roberts W, Teller C, Colvan L. The Effects of a Daily Skincare Regimen on Maintaining the Benefits Obtained from Previous Chemical Resurfacing Treatments. J Drugs Dermatol. 2016 Sep 1;15(9):1145-50. PubMed PMID: 27602981.

19: Yutthalekha T, Wattanakit C, Lapeyre V, Nokbin S, Warakulwit C, Limtrakul J, Kuhn A. Asymmetric synthesis using chiral-encoded metal. Nat Commun. 2016 Aug 26;7:12678. doi: 10.1038/ncomms12678. PubMed PMID: 27562028; PubMed Central PMCID: PMC5007459.

20: Yang C, Ye L, Gu J, Yang X, Li A, Yu H. Directed evolution of mandelate racemase by a novel high-throughput screening method. Appl Microbiol Biotechnol. 2017 Feb;101(3):1063-1072. doi: 10.1007/s00253-016-7790-3. Epub 2016 Aug 24. PubMed PMID: 27557723.

Explore Compound Types